(S)-Monophos

Description

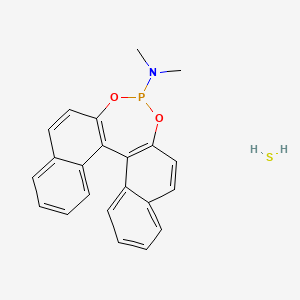

(S)-Monophos is a chiral monodentate phosphoramidite ligand derived from (S)-BINOL (1,1′-bi-2-naphthol). It is widely employed in asymmetric catalysis, particularly in enantioselective hydrogenation, conjugate additions, and cycloisomerization reactions. Its modular structure allows for facile synthesis and tunability, making it a versatile tool in stereoselective transformations .

Key properties:

- Stereochemical configuration: (S)-enantiomer.

- Primary applications: Rh- and Cu-catalyzed asymmetric hydrogenation, spirooxindole synthesis, and platinum-catalyzed cycloisomerization .

- Advantages: High yield (>97% in some cases), good diastereoselectivity (>20:1), and compatibility with diverse transition metals .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18NO2P.H2S/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26;/h3-14H,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDLJEKJNLCVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54.S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20NO2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like dichloromethane enhance phosphorylation rates by stabilizing ionic intermediates, while elevated temperatures (40–60°C) reduce reaction times without compromising enantiopurity. Table 1 summarizes critical parameters:

Table 1: Optimization of (S)-MonoPhos Synthesis

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| Solvent | Dichloromethane | Maximizes phosphorylation rate |

| Temperature | 40–60°C | Reduces reaction time by 30% |

| Base | Triethylamine | Prevents HCl-induced racemization |

| Molar Ratio (Amine:Phosphochloridite) | 1:1.05 | Minimizes side-product formation |

Stereochemical Control

The chiral amine’s configuration directly dictates the ligand’s stereochemical outcome. Computational studies reveal that steric interactions between the amine’s substituents and the binaphthol backbone enforce a rigid, predefined geometry, ensuring high enantioselectivity. For instance, substituting (S)-1-phenylethylamine with bulkier analogues (e.g., (S)-1-naphthylethylamine) increases steric hindrance, further enhancing e.e. values but reducing reaction rates.

Mechanistic Insights into Catalyst Precursor Activation

This compound is typically employed as a rhodium complex, such as [Rh(this compound)₂(COD)]⁺BF₄⁻, where COD (cyclooctadiene) acts as a stabilizing ligand. Kinetic studies using hydrogenation of methyl 2-acetamido acrylate demonstrate a two-step activation process:

-

COD Hydrogenation : The precatalyst undergoes hydrogenation of COD to cyclooctane (COA), forming the active Rh species. This step follows first-order kinetics with a rate constant at 10°C.

-

Substrate Binding : The activated Rh center coordinates the prochiral substrate, forming diastereomeric complexes that dictate enantioselectivity. The minor diastereomer dominates product formation due to lower activation energy in the migratory insertion step.

Figure 1: Free Energy Profile of this compound-Mediated Hydrogenation

Scalability and Industrial Adaptations

The ligand’s shelf stability (>12 months under ambient conditions) and compatibility with high-throughput screening make it ideal for industrial applications. Recent advancements include:

Chemical Reactions Analysis

Types of Reactions: (S)-Monophos undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall structure of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Asymmetric Hydrogenation

(S)-Monophos is prominently used in asymmetric hydrogenation reactions. Its applications include:

- Highly Selective Hydrogenation : It has been utilized for the hydrogenation of N-acylated dehydro-β-amino acid esters, achieving high enantiomeric excess (ee) values greater than 90% . The ligand's design allows for efficient catalysis under low-pressure conditions, which is advantageous for industrial applications.

- Substrate Scope Expansion : Research by Feringa's group demonstrated that modifications to the ligand structure can broaden the substrate scope, allowing for the hydrogenation of a wide range of acetamido derivatives .

Asymmetric Allylic Substitution

This compound has been effectively employed in iridium-catalyzed asymmetric allylic substitution reactions. This application is notable for:

- Stereogenic Center Formation : The ligand facilitates the formation of stereogenic C–C bonds with good to excellent enantioselectivities, which is critical for synthesizing complex organic molecules .

- Rapid Reaction Conditions : The methodology allows for high product yields and short reaction times, making it suitable for the rapid construction of chiral building blocks .

Table 1: Performance Metrics of this compound in Asymmetric Reactions

| Reaction Type | Catalyst Type | Enantiomeric Excess (%) | Reaction Time (hrs) | Notes |

|---|---|---|---|---|

| Hydrogenation | Rhodium | >90 | 4 | High selectivity for β-amino acids |

| Allylic Substitution | Iridium | 85-95 | 2 | Efficient C–C bond formation |

Case Study 1: Asymmetric Hydrogenation of β-Amino Acids

In a study conducted by Feringa et al., this compound was tested for its efficacy in hydrogenating N-acylated dehydro-β-amino acid esters. The results indicated that this ligand provided superior enantiocontrol compared to other phosphoramidites, achieving an ee greater than 90% . This study highlights the ligand's potential in pharmaceutical applications where enantiopurity is crucial.

Case Study 2: Development of Chiral Building Blocks

Another significant application involved using this compound in iridium-catalyzed allylic substitutions. Researchers reported that this ligand facilitated the formation of complex chiral molecules with high efficiency and selectivity . The ability to generate diverse chiral compounds rapidly positions this compound as an essential tool in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of (S)-Monophos involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s unique structure allows it to bind selectively to certain proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

BINAP (2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl)

- Structure : Bidentate phosphine ligand.

- Performance: While BINAP provides high enantioselectivity in Ru-catalyzed hydrogenation (e.g., β-amino acid synthesis), it requires pre-formed metal complexes and often exhibits lower yields compared to (S)-Monophos in spirooxindole synthesis .

- Limitation: Limited diastereoselectivity in AgOAc-mediated reactions compared to this compound (>20:1 dr) .

Duphos (1,2-Bis(phospholano)benzene)

- Structure : Bidentate phosphine ligand.

- Performance: Rh-Duphos achieves high enantiomeric excess (ee) in hydrogenation (similar to this compound) but suffers from competitive side reactions in Cu-catalyzed conjugate additions .

- Key difference: this compound outperforms Duphos in Cu-catalyzed systems, where Duphos shows <50% conversion due to ligand degradation .

Walphos-Type Ligands (L68/L69)

- Structure : Bidentate phosphine ligands.

- Performance: Switch diastereoselectivity in norbornene reactions and improve enantiocontrol (55–82% ee) compared to this compound (11–54% ee). However, this compound achieves superior yields (up to 97%) .

Performance in Catalytic Reactions

Table 1: Comparative Catalytic Performance

Key Findings :

Enantioselectivity: this compound achieves moderate ee (29–82%) but excels in reactions requiring high diastereoselectivity (e.g., spirooxindole synthesis) .

Metal Compatibility: this compound works optimally with Ag(I) and Pt(II), whereas Walphos ligands are better suited for Rh and Pd systems .

Ligand Degradation: this compound exhibits superior stability in Cu-catalyzed reactions compared to Duphos and Tangphos .

Thermodynamic and Kinetic Studies

Table 2: Adsorption and Stability Metrics

- Adsorption: this compound-based resins show Langmuir-type adsorption for trace metals, outperforming anion-exchange resins in specificity .

- Thermodynamics : Adsorption is spontaneous (ΔG < 0) and endothermic, favoring higher temperatures .

Biological Activity

(S)-Monophos is a chiral phosphoramidite ligand widely recognized for its application in asymmetric synthesis and catalysis. This compound has garnered attention not only for its synthetic utility but also for its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview supported by data tables and research findings.

Chemical Structure and Properties

This compound is derived from the BINOL platform, characterized by its unique chiral structure that facilitates high levels of enantiocontrol in various chemical reactions. The ligand's structure can be represented as follows:

This configuration allows this compound to participate effectively in metal-catalyzed asymmetric transformations.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realm of antifungal and anticancer properties. Key findings from various studies are summarized below:

Antifungal Activity

A significant study investigated the antifungal potential of this compound-catalyzed compounds against various phytopathogens. The results demonstrated that spirooxindole derivatives synthesized using this compound showed promising fungicidal activity. The efficacy was tested against ten different phytopathogens, revealing effective inhibition at concentrations ranging from 10 to 100 µg/mL.

| Compound | Pathogen | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|---|

| Spirooxindole A | Fusarium oxysporum | 85 | 50 |

| Spirooxindole B | Botrytis cinerea | 78 | 50 |

| Spirooxindole C | Alternaria alternata | 90 | 100 |

Cytotoxicity Against Cancer Cell Lines

In addition to antifungal activity, this compound derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. One study reported significant in vitro cytotoxicity against several cancer types, including:

- K562 (chronic myeloid leukemia)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- DU145 (prostate cancer)

The IC50 values ranged from 0.19 to 35.4 µM, indicating potent activity against these cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 0.19 |

| MCF-7 | 5.0 |

| HeLa | 12.5 |

| DU145 | 15.0 |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition : Some studies suggest that derivatives of this compound inhibit specific enzymes involved in cellular processes, leading to apoptosis in cancer cells.

- Membrane Disruption : Antifungal activity may stem from the ability of compounds synthesized with this compound to disrupt fungal cell membranes.

- Chirality Influence : The chiral nature of this compound enhances selectivity and potency in biological interactions, making it a valuable tool in drug design.

Case Study 1: Antifungal Evaluation

In a recent investigation, researchers synthesized a series of spirotryprostatin A derivatives using this compound as a catalyst. The study highlighted the structure-activity relationship, demonstrating that specific modifications to the spirooxindole framework significantly enhanced antifungal efficacy against multiple pathogens.

Case Study 2: Cancer Cell Line Cytotoxicity

Another study focused on the cytotoxic effects of this compound-derived compounds on various cancer cell lines. The research provided insights into how structural variations impacted IC50 values and overall effectiveness, emphasizing the importance of chirality in therapeutic applications.

Q & A

Q. How is (S)-Monophos synthesized and characterized in academic research?

this compound is synthesized via a multi-step process involving the reaction of chiral binaphthol derivatives with phosphoramidite precursors. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : , , and NMR spectra confirm ligand structure and purity (e.g., δ 210.2 ppm in NMR for carbonyl groups) .

- Infrared Spectroscopy (IR) : Peaks at 2002–1944 cm indicate iron tricarbonyl stretches in complexes .

- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular ion peaks (e.g., m/z 750.00 [M + Na]) .

- Melting Point Analysis : Decomposition temperatures (e.g., 215°C) provide purity insights .

Q. What are the primary catalytic applications of this compound in asymmetric synthesis?

this compound is widely used as a monodentate phosphoramidite ligand in enantioselective catalysis, including:

- Rhodium-Catalyzed Hydrogenation : Achieves >90% ee in β-dehydroamino acid derivatives .

- Asymmetric 1,4-Addition : Facilitates arylboronic acid additions to α,β-unsaturated carbonyl compounds .

- Iron-Complex Mediated Reactions : Modulates stereoselectivity in ketone hydrogenation (e.g., 29–39% ee for acetophenone reduction) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity when using this compound as a ligand?

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., toluene) improve conversions (82–97%) and ee values compared to protic solvents (e.g., iPrOH/HO, <50% ee) .

- Ligand Screening : Combining this compound with matched metal centers (e.g., Rh vs. Fe) enhances enantiocontrol. For example, Rh catalysts achieve higher ee (55–82%) than Fe systems .

- UV Irradiation : Enhances reaction rates and selectivity in iron-catalyzed hydrogenation .

Q. What methodologies are recommended for resolving contradictions in enantiomeric excess (ee) values reported across studies using this compound?

Contradictions often arise from variations in substrate scope , catalyst loading , or analytical techniques . To address these:

- Systematic Reviews : Apply COSMOS-E guidelines to assess study heterogeneity, focusing on confounding variables like solvent purity or temperature .

- Meta-Analysis : Use statistical frameworks to combine data from cohort studies (e.g., Rh vs. Fe systems) while accounting for design differences .

- Experimental Replication : Reproduce conflicting studies using standardized protocols (e.g., identical NMR calibration) .

Q. How does the structural modification of this compound influence its performance in stereoselective catalysis?

Structural tweaks to the binaphthyl backbone or phosphoramidite groups alter steric and electronic properties:

Q. What are the best practices for designing reproducible experiments involving this compound?

Ensure reproducibility by:

- Detailed Protocols : Document catalyst preparation (e.g., stoichiometry, drying steps) and characterization (e.g., HRMS thresholds) .

- Reference Standards : Use internal standards (e.g., enantiopure 1-phenylethanol) for ee calibration .

- Data Transparency : Share raw NMR/HRMS files and chromatograms as supplementary materials .

Q. How can systematic review frameworks be applied to synthesize heterogeneous data on this compound-mediated reactions?

Follow these steps:

- Define Scope : Narrow the research question using PICO (Population: substrates; Intervention: this compound; Comparison: alternative ligands; Outcome: ee/conversion) .

- Comprehensive Searches : Use Boolean strings (e.g., "this compound AND enantioselectivity") across databases like SciFinder and PubMed, excluding non-peer-reviewed sources .

- Risk of Bias Assessment : Evaluate studies for methodological rigor (e.g., blinding in ee measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.